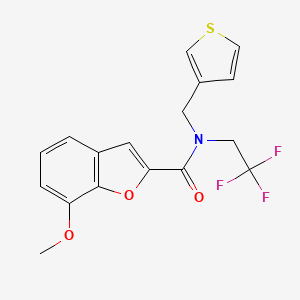

![molecular formula C14H14N6O3S B2391710 1-甲基-N-[3-(3-甲基-1,2,4-恶二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基]三唑-4-甲酰胺 CAS No. 1788677-94-0](/img/structure/B2391710.png)

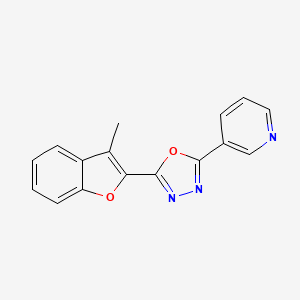

1-甲基-N-[3-(3-甲基-1,2,4-恶二唑-5-基)-5,7-二氢-4H-噻吩并[2,3-c]吡喃-2-基]三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of triazoles and oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of these compounds are often studied by single crystal X-ray diffraction method. Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group is often observed .

Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of different substituents in the aromatic ring as well as at the amide N atom can significantly influence its properties .

科学研究应用

流感病毒抑制

4-氨基-4H-吡喃-2-羧酸 6-三唑和恶二唑等与所讨论的化学结构类似的化合物已被研究其作为流感病毒唾液酸酶抑制剂的潜力。这些化合物通常表现出与 4H-吡喃-2-羧酸 6-甲酰胺相似的活性模式和选择性,表明它们在抗病毒研究中的潜在应用 (Smith 等人,1997).

溶剂热相互转化

对带有恶二唑和三唑间隔基的化合物的溶剂热反应的研究,包括与所讨论的化合物在结构上相似的化合物,揭示了它们在某些金属盐存在下进行可逆转化的能力。这项研究提供了对这些反应的机制和影响因素的见解,为材料科学和晶体学领域提供了应用 (Li 等人,2010).

抗白血病活性

对 3-三氮烯衍生物的研究,包括与所讨论的化合物在结构上相关的衍生物,已经揭示了某些三氮并吡唑可以表现出抗白血病活性。这些化合物已显示出在小鼠白血病试验中延长存活时间,表明它们在癌症研究中的潜力 (Shealy & O'dell,1971).

抗菌活性

涉及吡唑基和三唑基衍生物的研究,类似于所讨论的化合物,证明了显着的抗菌活性。这些研究中合成的化合物已显示出作为抗菌剂和抗真菌剂的潜力,表明在开发新抗菌药物中具有更广泛的应用 (Isloor、Kalluraya & Shetty,2009).

抗氧化和抗肿瘤活性

某些含有恶二唑和三唑单元的芳香族 C-核苷,在结构上与所讨论的化学物质相关,已被合成并发现具有有效的抗氧化和抗肿瘤活性。这项研究强调了这些化合物在开发新的癌症疗法中的潜在应用 (El Sadek 等人,2014).

抗高血压药

1,3,4-恶二唑、1,3,4-噻二唑、噻唑、1,2,4-三唑和吡唑衍生物的合成结合了 1,2,4-三唑并[4,3-a]嘧啶,揭示了它们作为抗高血压和利尿剂的潜力。这些研究表明,类似于所讨论的化合物可能用于开发新的高血压治疗方法 (Ali、Ragab、Farghaly & Abdalla,2011).

作用机制

未来方向

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, given the wide range of biological activities associated with triazoles and oxadiazoles, there is significant potential for the development of new therapeutic agents within these classes of compounds.

属性

IUPAC Name |

1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3S/c1-7-15-13(23-18-7)11-8-3-4-22-6-10(8)24-14(11)16-12(21)9-5-20(2)19-17-9/h5H,3-4,6H2,1-2H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYUZYNIEKOJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CN(N=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)

![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)

![Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2391643.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2391644.png)

![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)